N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide is a synthetic organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring, a pyrrolidinone moiety, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the preparation of 3-chloro-4-fluoroaniline, which is then reacted with succinic anhydride to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidinone ring.
Amidation: The final step involves the amidation reaction where the butanamide chain is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity to specific targets, while the pyrrolidinone moiety may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)pentanamide: Similar structure with an additional carbon in the butanamide chain.
N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)propanamide: Similar structure with one less carbon in the butanamide chain.
Uniqueness
N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O3/c15-10-8-9(3-4-11(10)16)17-12(19)2-1-7-18-13(20)5-6-14(18)21/h3-4,8H,1-2,5-7H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKXHMNGCMEYFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCC(=O)NC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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